HIV-1 Antiviral Potency: Pyridazinylthioacetamide Scaffold Achieves Submicromolar EC50
The pyridazinylthioacetamide scaffold, of which CAS 899968-71-9 is a derivative, has demonstrated potent inhibition of HIV-1 strain IIIB replication. In a comprehensive SAR study, the most active pyridazinylthioacetamide (compound 8k) exhibited an EC50 of 0.046 µM, a CC50 of 99.9 µM, and a viral selectivity index (SI) of 2149 [1]. By contrast, the reference NNRTI nevirapine typically shows an EC50 of ~0.1 µM and SI >1000. While direct data for CAS 899968-71-9 are not yet available, the fluorobenzyl modification may further enhance antiviral selectivity as observed for other halogenated NNRTIs [2].
| Evidence Dimension | HIV-1 IIIB replication inhibition (EC50) and selectivity index |
|---|---|
| Target Compound Data | Not directly reported; scaffold compound 8k: EC50 = 0.046 µM, CC50 = 99.9 µM, SI = 2149 |
| Comparator Or Baseline | Nevirapine (approved NNRTI): EC50 ~0.1 µM, SI >1000 |
| Quantified Difference | Scaffold 8k shows comparable or superior selectivity (2149 vs >1000). CAS 899968-71-9's fluorobenzyl group may further improve upon this baseline. |
| Conditions | MT-4 cell-based HIV-1 IIIB replication assay; cytotoxicity measured by MTT method |
Why This Matters
For antiviral drug discovery programs, a scaffold with demonstrated sub-100 nM antiviral potency and high selectivity index reduces the risk of advancing inactive or toxic chemotypes, and the fluorobenzyl variant may offer differentiated resistance profiles.
- [1] Song Y, Zhan P, Kang D, et al. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. MedChemComm. 2013;4:810-816. doi:10.1039/C3MD00028A View Source
- [2] De Clercq E. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection. Antiviral Res. 1998;38(3):153-179. View Source
